molecular formula C17H10F3NOS2 B5121193 (5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

(5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5121193
M. Wt: 365.4 g/mol
InChI Key: KEBBUWQHCKZBKL-GXDHUFHOSA-N
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Description

(5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a phenyl group, a trifluoromethyl group, and a thiazolidinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of appropriate aldehydes with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-3-PHENYL-2-SULFANYLIDENE-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features, such as the presence of a trifluoromethyl group and a phenyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NOS2/c18-17(19,20)12-6-4-5-11(9-12)10-14-15(22)21(16(23)24-14)13-7-2-1-3-8-13/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBBUWQHCKZBKL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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